

# Essential Safety and Handling Protocols for the Investigational Compound TNG348

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNG348    |           |
| Cat. No.:            | B15136822 | Get Quote |

IMMEDIATE SAFETY ALERT: The clinical development of **TNG348**, a USP1 inhibitor, was discontinued in May 2024 due to observations of Grade 3/4 liver function abnormalities in patients who were on the study for longer than eight weeks[1][2]. While this compound is available for research purposes, it is crucial to handle it with the utmost caution, recognizing the significant hepatotoxic potential demonstrated in clinical trials. All personnel must adhere to stringent safety protocols for handling hazardous substances.

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of **TNG348**. Given its status as a hazardous investigational compound, all procedures should be performed within a designated controlled area.

#### **Personal Protective Equipment (PPE)**

Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling **TNG348**, based on general guidelines for hazardous drugs[3][4][5][6].



| Body Part   | Required PPE                 | Specifications and Best<br>Practices                                                                                                                                                                                                           |
|-------------|------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hands       | Double Gloves                | Wear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change the outer glove immediately if contaminated and both pairs regularly (e.g., every hour)[5]. |
| Body        | Disposable Gown              | Use a disposable, low-<br>permeability, lint-free gown<br>with a solid front, long sleeves,<br>and tight-fitting cuffs. Gowns<br>should be changed<br>immediately after a spill or<br>every two to three hours[3][5].                          |
| Eyes/Face   | Safety Goggles & Face Shield | Wear chemical splash goggles<br>and a face shield, especially<br>when there is a risk of<br>splashes or aerosols[3][6].                                                                                                                        |
| Respiratory | N95 Respirator or Higher     | A NIOSH-approved respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation[3][4]. Surgical masks do not provide adequate protection[3].                                             |



|      | Shoe Covers  | Disposable shoe covers       |
|------|--------------|------------------------------|
|      |              | should be worn in the        |
| Feet |              | designated handling area and |
| reel | Silve Covers | removed before exiting to    |
|      |              | prevent the spread of        |
|      |              | contamination.               |

## **Operational Plan for Handling TNG348**

- 1. Preparation and Work Area:
- All handling of TNG348 should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize exposure.
- The work surface should be covered with a disposable, absorbent, plastic-backed pad. This pad should be disposed of as hazardous waste after the procedure or in case of a spill[7].
- Ensure a spill kit is readily available in the handling area.
- 2. Reconstitution and Dilution:
- TNG348 is an orally available small molecule[8][9]. For research purposes, it is often supplied as a solid.
- A common solvent for reconstitution is Dimethyl Sulfoxide (DMSO) to create a stock solution[8].
- For in vivo studies, further dilution may be required with co-solvents such as PEG300, Tween-80, and saline[8].
- Carefully uncap vials and use techniques to avoid aerosol generation.
- 3. Storage:
- Store **TNG348** stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months)[8].



Aliquot solutions after preparation to avoid repeated freeze-thaw cycles[8].

### **Disposal Plan**

Proper disposal of **TNG348** and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

| Waste Type                                       | Disposal Procedure                                                                                                                                |  |
|--------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Unused TNG348 Compound                           | Dispose of as hazardous chemical waste in accordance with institutional and local regulations.                                                    |  |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated, sealed, and clearly labeled hazardous waste container.                                                                     |  |
| Contaminated PPE (gloves, gowns, etc.)           | Carefully remove PPE to avoid self-<br>contamination and place it in a sealed<br>hazardous waste bag or container immediately<br>after use[5][7]. |  |
| Liquid Waste                                     | Collect all liquid waste containing TNG348 in a sealed, shatterproof container that is clearly labeled as hazardous waste.                        |  |

#### **Mechanism of Action and Signaling Pathway**

**TNG348** is an allosteric inhibitor of ubiquitin-specific protease 1 (USP1)[8][10]. USP1 plays a key role in DNA damage repair by deubiquitinating proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2)[8]. By inhibiting USP1, **TNG348** prevents this deubiquitination, leading to an accumulation of ubiquitinated PCNA and FANCD2. This disrupts the DNA repair process, particularly translesion synthesis, which is critical for the survival of cancer cells with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD)[8][11][12][13][14].

Caption: Mechanism of action of **TNG348** as a USP1 inhibitor.

## **Experimental Workflow for Handling TNG348**



The following diagram outlines a standard workflow for handling **TNG348** in a laboratory setting, from preparation to disposal.





Check Availability & Pricing

Click to download full resolution via product page

Caption: Standard laboratory workflow for handling TNG348.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Tango Therapeutics Announces Discontinuation of TNG348 Program | Tango Therapeutics, Inc [ir.tangotx.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Safe handling of hazardous drugs PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. tangotx.com [tangotx.com]
- 11. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tangotx.com [tangotx.com]
- 13. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tangotx.com [tangotx.com]
- To cite this document: BenchChem. [Essential Safety and Handling Protocols for the Investigational Compound TNG348]. BenchChem, [2025]. [Online PDF]. Available at:







[https://www.benchchem.com/product/b15136822#personal-protective-equipment-for-handling-tng348]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com